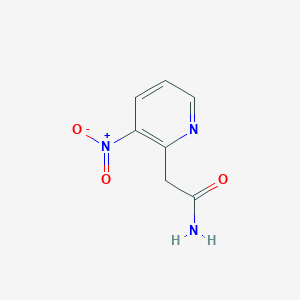

2-(3-Nitropyridin-2-yl)acetamide

Description

Positional and Functional Group Isomerism

- Positional isomers : Variations in nitro group placement (e.g., 4-nitro or 5-nitro isomers) are possible but synthetically less common due to regioselective nitration favoring the 3-position in pyridine derivatives.

- Functional group isomers : Substitution of the acetamide group with other moieties (e.g., esters or nitriles) would yield distinct compounds.

Tautomerism

The nitro group (-NO₂) can exhibit aci-nitro tautomerism under specific conditions. In the aci-nitro form , a proton shifts from the α-carbon to the nitro oxygen, generating a nitronic acid structure (-N(O)OH). While this tautomer is thermodynamically less stable than the nitro form by approximately 13 kcal/mol in the gas phase, it becomes accessible under acidic conditions.

$$

\text{Nitro form: } \text{Ar-NO}_2 \rightleftharpoons \text{Ar-N(O)OH} \, (\text{aci-nitro form})

$$

For this compound, tautomerism is influenced by:

Conformational Analysis

The acetamide group adopts a planar conformation due to resonance between the carbonyl and amide groups. Rotation around the pyridine-acetamide bond is restricted, favoring a synperiplanar arrangement that minimizes steric hindrance.

Properties

Molecular Formula |

C7H7N3O3 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

2-(3-nitropyridin-2-yl)acetamide |

InChI |

InChI=1S/C7H7N3O3/c8-7(11)4-5-6(10(12)13)2-1-3-9-5/h1-3H,4H2,(H2,8,11) |

InChI Key |

LRFLKIOQGYRANW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Nitropyridin-2-yl Precursors

A key intermediate is 4-chloro-2-amino-3-nitropyridine , prepared by nitration of 4-chloro-2-aminopyridine using a nitrating mixture of concentrated nitric acid and sulfuric acid at 25–30°C. The reaction is monitored by TLC and quenched on ice to isolate the nitro-substituted product with approximately 60% yield after extraction and purification.

| Step | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (nitrating mixture) | 25–30°C, 1 hour | 60 |

| Diazotization & Hydrolysis | NaNO₂, HCl; 0–5°C then 60–80°C for 3 hours | 0–5°C then 60–80°C | - |

| Extraction & Drying | Dichloromethane, Na₂SO₄ drying | Room temperature | - |

Following nitration, diazotization of the amino group with sodium nitrite and hydrochloric acid at 0–5°C, followed by hydrolysis at 60–80°C, converts the amino group to a hydroxyl group, yielding 4-chloro-3-nitropyridin-2-ol .

Conversion to 2-Chloro-3-nitropyridin-4-ol

The hydroxyl intermediate is treated with phosphorus oxychloride in the presence of diisopropylethylamine at 90–100°C for 4–6 hours to form 2,4-dichloro-3-nitropyridine . Subsequent substitution with sodium acetate in dimethylformamide (DMF) at 120–125°C for 2 hours yields 2-chloro-3-nitropyridin-4-ol with about 50% yield.

Introduction of the Acetamide Group

The acetamide moiety is introduced by acylation of the amino-substituted nitropyridine intermediate. For example, 4-chloro-2-amino-3-nitropyridine is reacted with cyclopropane carbonyl chloride in dichloromethane at low temperatures (-15 to 0°C) in the presence of a base such as triethylamine. The reaction is gradually warmed to room temperature and stirred for several hours to complete the acylation, followed by aqueous workup and purification to isolate the corresponding amide derivative.

Alternatively, acetylation can be performed using acetyl chloride or acetic anhydride on the amino precursor under controlled conditions (0°C to room temperature) with bases like triethylamine, followed by extraction and chromatographic purification.

Representative Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | 4-chloro-2-aminopyridine | HNO₃/H₂SO₄, 25–30°C | 4-chloro-2-amino-3-nitropyridine | 60 |

| Diazotization & Hydrolysis | 4-chloro-2-amino-3-nitropyridine | NaNO₂/HCl, 0–5°C; then 60–80°C | 4-chloro-3-nitropyridin-2-ol | - |

| Chlorination | 4-chloro-3-nitropyridin-2-ol | POCl₃, diisopropylethylamine, 90–100°C | 2,4-dichloro-3-nitropyridine | 57.5 |

| Substitution with Acetate | 2,4-dichloro-3-nitropyridine | Sodium acetate, DMF, 120–125°C | 2-chloro-3-nitropyridin-4-ol | 50 |

| Acylation (Amide Formation) | 4-chloro-2-amino-3-nitropyridine | Cyclopropane carbonyl chloride, Et₃N, DCM | N-(4-chloro-3-nitropyridin-2-yl)amide | 70–80* |

*Yield varies depending on scale and purification.

Analytical and Process Considerations

- Temperature control is critical during diazotization and acylation to avoid side reactions.

- Use of anhydrous solvents (e.g., dichloromethane, DMF) and drying agents (anhydrous sodium sulfate) ensures product purity.

- Phase transfer catalysts and bases like triethylamine improve reaction rates and selectivity.

- Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and IR .

- Industrial processes emphasize cost-effective reagents , fewer steps, and scalability, as described in patent literature.

Summary of Key Research Findings

- The nitration of amino-pyridine derivatives is efficiently achieved with mixed acid nitrating agents at mild temperatures.

- Diazotization followed by hydrolysis is a reliable method to convert amino groups to hydroxyl groups on the pyridine ring.

- Chlorination with phosphorus oxychloride enables further substitution reactions to introduce functional groups at specific ring positions.

- Acylation of amino-nitropyridine intermediates with acid chlorides under controlled low temperatures yields the desired amide derivatives with good purity and yield.

- Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is essential for maximizing yield and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitropyridin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-nitropyridine-2-carboxylic acid.

Reduction: Formation of 2-(3-aminopyridin-2-yl)acetamide.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

2-(3-Nitropyridin-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.

Biology

- Biological Activity Investigation : The compound is being studied for its potential antimicrobial and anticancer properties.

Medicine

- Drug Development : It is explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry

- Material Development : Utilized in the development of new materials and chemical processes.

Kinase Inhibition

Research indicates that this compound acts as a kinase inhibitor, particularly targeting kinases with a rare cysteine in their hinge region. Studies have shown effective inhibition of specific kinases crucial for cancer cell proliferation and survival, with IC50 values indicating significant potency.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits activity against various bacterial strains. Its ability to penetrate bacterial membranes may contribute to its antimicrobial effects.

Case Studies

- Study on Cancer Cell Lines : A study demonstrated that the compound significantly inhibited cell growth at concentrations as low as 10 µM. It induced apoptosis in treated cells, highlighting its potential as an anticancer agent linked to specific kinase inhibition.

- Hemolysis Potential Assessment : Compounds derived from this compound showed favorable biocompatibility with human blood cells, indicating low hemolysis percentages at physiological levels (0.5 mg/mL), suggesting safety for therapeutic use.

Mechanism of Action

The mechanism of action of 2-(3-Nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Containing Acetamides

2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX)

- Structural Features: Pyridine ring with a methyl group at the 4-position and a cyanophenyl-acetamide side chain.

- Biological Activity : Demonstrated strong binding affinity (>−22 kcal/mol) to SARS-CoV-2 main protease (Mpro), interacting with HIS163 and ASN142 residues via H-bonds .

- Key Insight: The cyano group enhances electrophilicity, improving target engagement compared to nitro substituents.

2-Fluoro-phenoxy Derivative 7d

- Structural Features: Thiadiazole and pyridine cores with a fluorophenoxy-acetamide group.

- Biological Activity : Exhibited potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil (5-FU) in anticancer assays .

- Key Insight : The thiadiazole ring introduces rigidity, enhancing membrane permeability and target specificity.

Quinazoline and Piperazine Derivatives

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)

- Structural Features : Quinazoline sulfonyl group linked to a methoxyphenyl-acetamide.

- Biological Activity : Showed broad-spectrum anticancer activity against HCT-1, SF268, and MCF-7 cell lines .

- Key Insight : The sulfonyl group facilitates hydrogen bonding with kinase active sites, enhancing inhibitory effects.

Compounds 47–50 (Benzo[d]thiazol Sulfonyl Derivatives)

- Structural Features : Benzo[d]thiazol sulfonyl and piperazine-acetamide hybrids.

- Biological Activity :

- Key Insight : Piperazine enhances solubility, while the sulfonyl group contributes to microbial membrane disruption.

Enzyme-Targeting Acetamides

Naphthoquinone-Aryltriazole Acetamide

- Structural Features: Naphthoquinone conjugated to aryltriazole via an acetamide linker.

- Biological Activity : Inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer’s disease therapy .

- Key Insight: The planar naphthoquinone moiety enables π-π stacking with enzyme active sites.

Milacemide Analogs

- Structural Features : α-Milacemide and safinamide derivatives with acetamide groups.

- Biological Activity : Selective MAO-B inhibitors (IC₅₀ < 0.1 µM), used in Parkinson’s disease management .

- Key Insight : Substituents like chloro or methoxy groups modulate selectivity between MAO-A and MAO-B isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.